3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde
Description
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a heterocyclic aldehyde featuring a pyridine ring substituted with a difluoroazetidine moiety. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the azetidine ring and fluorine atoms. The aldehyde group at the 3-position of the pyridine ring makes it a versatile intermediate for synthesizing Schiff bases, ligands, or bioactive molecules.
Properties
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-3-12-7(8)4-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWORHIAGVOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with a difluoroazetidine derivative under specific reaction conditions. The synthetic route may include steps such as:
Formation of Difluoroazetidine: This step involves the preparation of the difluoroazetidine ring, which can be achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The difluoroazetidine derivative is then coupled with picolinaldehyde to form the final product. .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This includes optimizing reaction conditions, using industrial-grade equipment, and adhering to regulatory standards.
Chemical Reactions Analysis
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can also be reduced to form alcohols or other reduced products.
Substitution: The difluoroazetidine ring can undergo substitution reactions, where one or more of the fluorine atoms are replaced by other substituents
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
The provided evidence highlights several picolinaldehyde derivatives with varying substituents on the pyridine ring. Below is a systematic comparison based on structural features, synthetic routes, and applications:
Structural and Substituent Analysis
Key Observations :
- Electron-Withdrawing Effects : Fluorinated substituents (e.g., CF3 in , fluoroaryl in ) enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions. The difluoroazetidine group in the target compound likely exerts similar effects but with additional conformational rigidity due to the azetidine ring.
- Steric Effects : Bulky groups like adamantane () or tert-butyldimethylsilyl () reduce reactivity at the aldehyde, whereas smaller substituents (e.g., phenyl in ) allow broader applicability.
- Biological Relevance : Compounds like 3-(naphthalen-2-yl)picolinaldehyde () and 3-(thiophen-2-yl)picolinaldehyde () are used in chiroptical sensors and COX-1 inhibitors, respectively. The difluoroazetidine moiety may improve metabolic stability or target binding in drug design.
Spectroscopic and Analytical Data
- NMR Trends :
- Aldehyde protons resonate at δ ~10.0–10.1 ppm in ¹H NMR (e.g., 10e in ).
- Fluorinated aryl groups (e.g., 10k in ) show distinct ¹³C NMR signals for CF3 (δ ~125–135 ppm) and fluoro-substituted carbons.
- The difluoroazetidine group would likely exhibit characteristic ¹⁹F NMR signals near δ -70 to -100 ppm, comparable to other geminal difluorides.
- Mass Spectrometry : HRMS data for related compounds (e.g., 10e: m/z 348.1956 ; 10h: m/z 223.0871 ) confirm molecular formulas and purity.
Biological Activity
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure with difluoromethyl substituents and a picolinaldehyde moiety. This structure contributes to its reactivity and potential as a pharmaceutical intermediate.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that compounds similar to this compound may act as selective inhibitors for various kinases involved in cancer progression. For instance, studies on related compounds have shown significant inhibition of DDR1, a promising target for cancer therapy, with IC50 values indicating potent activity .
- Inhibition of Tumorigenicity : In vitro studies demonstrated that derivatives of this compound can suppress tumorigenicity in non-small cell lung cancer (NSCLC) cell lines. For example, certain analogs exhibited dose-dependent inhibition of cell migration and invasion, suggesting their potential as therapeutic agents against NSCLC .
- Cytotoxicity : Related studies have shown that the redox activity of similar complexes can lead to cytotoxic effects against various cancer cell lines. The interaction with cellular thiols appears to be a mechanism underlying this cytotoxicity .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Selective DDR1 inhibition (IC50 = 23.8 nM) | |
| Tumorigenicity | Inhibition of NSCLC cell migration | |
| Cytotoxicity | Effects on Friend erythroleukemia cells |
Case Study 1: DDR1 Inhibition
In a study focusing on selective inhibitors for DDR1, compounds were synthesized and tested for their inhibitory effects. Among these, one compound demonstrated an IC50 value of 23.8 nM against DDR1 while showing significantly less activity against other kinases such as DDR2 and Bcr-Abl . This selectivity is crucial for minimizing side effects in cancer therapies.
Case Study 2: NSCLC Cell Line Studies
Another study evaluated the impact of various compounds on the migration and invasion capabilities of H1299 NSCLC cells. The results indicated that treatment with specific derivatives resulted in a reduction in wound closure by up to 84% at optimal concentrations, showcasing their potential role in inhibiting metastatic behavior in cancer cells .
Research Findings
Research has consistently highlighted the potential of azetidine-containing compounds like this compound in drug development. The structural features that allow for selective kinase inhibition are being actively studied to enhance therapeutic efficacy while reducing toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
